molecular formula C9H14N2 B13470330 2-Methyl-5-(propan-2-yl)pyridin-3-amine

2-Methyl-5-(propan-2-yl)pyridin-3-amine

Cat. No.: B13470330
M. Wt: 150.22 g/mol
InChI Key: IPPGWJUYAGCVOO-UHFFFAOYSA-N
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Description

2-Methyl-5-(propan-2-yl)pyridin-3-amine is an organic compound belonging to the class of pyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and an isopropyl group at the 5-position. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propan-2-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution produces the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(propan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid is commonly used as an oxidizing agent.

    Reduction: Sodium and ammonium chloride in ethanol solution are typical reagents for reduction.

    Substitution: Trimethylsilyl cyanide is often used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various N-oxide derivatives, reduced amine compounds, and substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-5-(propan-2-yl)pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

2-Methyl-5-(propan-2-yl)pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-methyl-5-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-6(2)8-4-9(10)7(3)11-5-8/h4-6H,10H2,1-3H3

InChI Key

IPPGWJUYAGCVOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(C)C)N

Origin of Product

United States

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